One of the primary applications of 2,2,2-Trifluoroethylamine (2,2,2-TFEA) in scientific research lies in its ability to derivatize carboxylic acids. Derivatization is a process that modifies a molecule to improve its analytical characteristics, such as volatility or detectability. In the case of carboxylic acids, 2,2,2-TFEA reacts with the carboxylic acid group to form a corresponding 2,2,2-trifluoroethylamide derivative. This derivative is often more volatile and easier to analyze by techniques like gas chromatography-mass spectrometry (GC-MS) compared to the original carboxylic acid [, ].
Due to its unique chemical properties, 2,2,2-TFEA has also found applications in various analytical techniques. One example is its use in corona discharge ion mobility spectrometry with orthogonal acceleration time-of-flight mass spectrometry (CD IMS-oaTOF). This technique relies on the interaction of analytes with high-voltage electric fields to separate and identify them. Researchers have successfully used 2,2,2-TFEA as a test compound to evaluate the performance of this analytical method [].
2,2,2-Trifluoroethylamine is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 99.0551 g/mol. It is also known by several other names, including trifluoroethylamine and β,β,β-trifluoroethylamine. This compound features a trifluoromethyl group attached to an ethylamine structure, which imparts unique chemical properties due to the electronegative fluorine atoms. The presence of fluorine enhances lipophilicity and alters the compound's reactivity compared to its non-fluorinated analogs .
TFEA is a flammable liquid with moderate acute toxicity. It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Proper personal protective equipment (PPE) should be worn when handling TFEA, and adequate ventilation is necessary.
Several methods exist for synthesizing 2,2,2-trifluoroethylamine:
The applications of 2,2,2-trifluoroethylamine span various fields:
Interaction studies involving 2,2,2-trifluoroethylamine focus on its reactivity with various reagents and biological targets. Its ability to form stable complexes with halogens suggests potential uses in organofluorine chemistry and catalysis. Further research is needed to elucidate its interactions at the molecular level and assess its implications in biological systems.
Several compounds share structural similarities with 2,2,2-trifluoroethylamine. Here’s a comparison highlighting its uniqueness:
| Compound | Formula | Unique Features |
|---|---|---|
| 1,1,1-Trifluoroethanol | C₂H₃F₃O | Alcohol functional group; more polar than amine |
| Trifluoromethylamine | CF₃NH₂ | Lacks ethyl group; more reactive due to trifluoromethyl group |
| 1-Amino-1,1-difluoroethane | C₂H₄F₂N | Two fluorine atoms; different reactivity profile |
These comparisons illustrate that while these compounds share some structural features with 2,2,2-trifluoroethylamine, each possesses distinct reactivity and properties due to variations in their functional groups or fluorination patterns.
2,2,2-Trifluoroethylamine exists as a liquid at standard room temperature (20°C) and atmospheric pressure [1]. This compound presents a distinctive appearance characterized as a colorless to light yellow clear liquid [1]. The visual properties of 2,2,2-Trifluoroethylamine are consistent with many fluorinated aliphatic amines, which typically manifest as transparent or slightly colored liquids at ambient conditions [3].
The organoleptic profile of 2,2,2-Trifluoroethylamine is notable for its volatility, which is evidenced by its low boiling point [3]. This property contributes to its characteristic behavior when exposed to air [1]. Due to its chemical structure containing both an amine group and trifluoromethyl moiety, the compound exhibits properties that necessitate storage under inert gas conditions, as it demonstrates sensitivity to air and heat [1] [4].
| Property | Description |
|---|---|
| Physical State (20°C) | Liquid |
| Appearance | Colorless to light yellow clear liquid |
| Storage Requirements | Under inert gas, refrigerated (0-10°C) |
| Sensitivity | Air sensitive, heat sensitive |
2,2,2-Trifluoroethylamine exhibits thermodynamic phase transitions at relatively low temperatures, which is characteristic of low molecular weight fluorinated compounds [3] [4]. The boiling point of 2,2,2-Trifluoroethylamine has been experimentally determined to be in the range of 36-37°C at standard atmospheric pressure [3] [4]. This low boiling point is indicative of the compound's high volatility and relatively weak intermolecular forces compared to non-fluorinated analogues [5].
The melting point of 2,2,2-Trifluoroethylamine has been reported to be between 37-38°C [5]. This narrow temperature differential between the melting and boiling points is unusual and suggests that the compound exists in a state close to its phase transition at room temperature [4] [5]. This property has significant implications for its handling and storage requirements in laboratory and industrial settings [1].
| Parameter | Value |
|---|---|
| Boiling Point | 36-37°C |
| Melting Point | 37-38°C |
The vapor pressure of 2,2,2-Trifluoroethylamine is approximately 7.6 psi (52.4 kPa) at 20°C [4] [9]. This relatively high vapor pressure at room temperature correlates with its low boiling point and confirms the volatile nature of the compound [4]. The vapor pressure characteristics of 2,2,2-Trifluoroethylamine are influenced by the presence of the trifluoromethyl group, which reduces intermolecular hydrogen bonding capabilities compared to non-fluorinated ethylamines [9].
The flash point of 2,2,2-Trifluoroethylamine has been determined to be -17°C (closed cup method), which classifies it as a highly flammable liquid [1]. This low flash point is consistent with its high vapor pressure and indicates that the compound readily forms ignitable vapor-air mixtures at temperatures well below room temperature [1] [4].
| Parameter | Value |
|---|---|
| Vapor Pressure | ~7.6 psi (52.4 kPa) at 20°C |
| Flash Point | -17°C (closed cup) |
2,2,2-Trifluoroethylamine possesses a density of 1.262 g/mL when measured at 20°C [3] [4]. This density value is significantly higher than that of non-fluorinated ethylamine analogues, which can be attributed to the presence of the three fluorine atoms in the molecule [4]. The fluorine atoms, with their high atomic weight relative to hydrogen, contribute substantially to the overall density of the compound [3].
The specific gravity (relative to water at 20°C) of 2,2,2-Trifluoroethylamine is reported to be 1.26 [1]. This property indicates that the compound is approximately 26% denser than water at the same temperature [1] [4]. The density profile of 2,2,2-Trifluoroethylamine is an important parameter for various industrial applications and laboratory procedures involving this compound [3] [5].
| Parameter | Value |
|---|---|
| Density | 1.262 g/mL at 20°C |
| Specific Gravity (20/20) | 1.26 |
The refractive index of 2,2,2-Trifluoroethylamine has been measured to be in the range of 1.30-1.301 at 20°C [1] [3] [17]. This value is relatively low compared to many organic compounds, which typically exhibit refractive indices between 1.4 and 1.6 [17]. The lower refractive index of 2,2,2-Trifluoroethylamine can be attributed to the presence of the trifluoromethyl group, which reduces the polarizability of the molecule [1] [17].
The molecular refractive power of 2,2,2-Trifluoroethylamine has been determined to be approximately 14.45 mL/mol [17]. This parameter, which relates to the molar refractivity of the compound, provides insight into the electronic polarizability of the molecule and is useful for structure-property relationship studies [17]. The refractive index measurements of 2,2,2-Trifluoroethylamine serve as important physical constants for identification and purity assessment of the compound [1] [3].
| Parameter | Value |
|---|---|
| Refractive Index | 1.30-1.301 at 20°C |
| Molecular Refractive Power | 14.45 mL/mol |
2,2,2-Trifluoroethylamine exhibits characteristic spectroscopic features that have been documented through various spectroscopic techniques [12] [24]. The infrared (IR) spectrum of 2,2,2-Trifluoroethylamine is available in the NIST WebBook and shows distinctive absorption bands corresponding to the carbon-fluorine stretching vibrations in the region of 1000-1400 cm⁻¹, as well as characteristic amine group vibrations [12] [24].
Raman spectroscopic studies of 2,2,2-Trifluoroethylamine have revealed conformational information about the molecule [10]. Variable temperature Raman spectroscopy of 2,2,2-Trifluoroethylamine in liquid xenon has identified both trans and gauche conformers, with the trans conformer being more stable by approximately 267 ± 27 cm⁻¹ (3.19 ± 0.32 kJ/mol) [10]. At ambient temperature, the percentage of the gauche conformer is estimated to be 35 ± 3% [10].
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed for structural elucidation of 2,2,2-Trifluoroethylamine [10] [12]. The ¹H NMR spectrum shows characteristic signals for the methylene protons adjacent to the trifluoromethyl group, while the ¹⁹F NMR spectrum exhibits a distinctive signal for the trifluoromethyl group [12]. These spectroscopic properties provide valuable information for confirming the identity and purity of 2,2,2-Trifluoroethylamine samples [10] [24].
| Spectroscopic Technique | Key Features |
|---|---|
| Infrared Spectroscopy | C-F stretching vibrations (1000-1400 cm⁻¹), amine group vibrations |
| Raman Spectroscopy | Trans and gauche conformers identified; trans more stable by 3.19 ± 0.32 kJ/mol |
| NMR Spectroscopy | Characteristic signals for methylene protons and trifluoromethyl group |
2,2,2-Trifluoroethylamine demonstrates a complex solubility profile across different solvent systems, which is influenced by its unique molecular structure containing both a polar amine group and a hydrophobic trifluoromethyl moiety [18] [19]. In aqueous systems, 2,2,2-Trifluoroethylamine exhibits good solubility due to the ability of the amine group to form hydrogen bonds with water molecules [18] [20]. This hydrogen bonding capability enables the compound to dissolve readily in water despite the presence of the fluorinated group [18].
In polar protic solvents such as ethanol, 2,2,2-Trifluoroethylamine also demonstrates good solubility [18] [19]. The solubility in ethanol can be attributed to favorable interactions between the amine group of 2,2,2-Trifluoroethylamine and the hydroxyl group of ethanol, as well as potential interactions between the trifluoromethyl group and the alkyl portion of the alcohol [19] [20].
2,2,2-Trifluoroethylamine shows good solubility in polar aprotic solvents like chloroform [18] [20]. The solubility in chloroform is likely due to dipole-dipole interactions between the solvent and the compound, as well as potential interactions between the trifluoromethyl group and the chlorinated solvent [18] [23].
In non-polar aromatic solvents such as benzene, 2,2,2-Trifluoroethylamine exhibits limited solubility, being described as "slightly soluble" [18] [19]. This reduced solubility in benzene compared to more polar solvents reflects the importance of polarity matching between solvent and solute for achieving high solubility [19] [23].
2,2,2-Trifluoroethylamine is reported to be "hardly soluble" in non-polar ethers [18] [20]. This poor solubility in ethers is consistent with the general trend of decreasing solubility with decreasing solvent polarity [20] [23]. The octanol/water partition coefficient (Log P) of 2,2,2-Trifluoroethylamine has been reported to be 0.24, indicating a slight preference for the aqueous phase over the organic phase in a biphasic system [17].
| Solvent System | Solubility Behavior | Notes |
|---|---|---|
| Water | Soluble | Forms hydrogen bonds with water molecules |
| Ethanol | Soluble | Good solubility in polar protic solvents |
| Chloroform | Soluble | Good solubility in polar aprotic solvents |
| Benzene | Slightly soluble | Limited solubility in non-polar aromatic solvents |
| Ether | Hardly soluble | Poor solubility in non-polar ethers |
| Organic solvents (general) | Moderate to low solubility depending on polarity | Solubility generally decreases with decreasing solvent polarity |
Flammable;Corrosive;Acute Toxic;Irritant